N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methoxybenzenesulfonamide core linked to an ethyl group substituted with a furan-2-yl moiety and a 4-phenylpiperazinyl group. This structure combines aromatic, heterocyclic, and piperazine elements, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-29-20-9-11-21(12-10-20)31(27,28)24-18-22(23-8-5-17-30-23)26-15-13-25(14-16-26)19-6-3-2-4-7-19/h2-12,17,22,24H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQIEVMSEUUTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl derivative through a series of reactions starting from commercially available furan.
Synthesis of the 4-phenylpiperazine intermediate: This involves the preparation of 4-phenylpiperazine through the reaction of piperazine with a phenyl halide.
Coupling of intermediates: The furan-2-yl and 4-phenylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperazine moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Piperazine/Furan Derivatives
Several analogs share the 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl backbone but differ in the sulfonamide/amide substituents (Table 1):
Key Observations :
Piperazine/Piperidine Modifications
- W-15 (): Features a 4-chlorobenzenesulfonamide and a piperidinylidene core. The chloro substituent’s electron-withdrawing nature contrasts with the target’s methoxy group, which may influence electronic interactions with biological targets .
- N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (): Contains a tosyl (p-methylbenzenesulfonyl) group and acetamide linkage. The absence of the furan-ethyl-piperazine scaffold reduces conformational flexibility compared to the target compound .
Sulfonamide Core Variations
- N-(4-Methoxyphenyl)benzenesulfonamide (): Shares the 4-methoxybenzenesulfonamide group but lacks the ethyl-piperazine-furan moiety, highlighting the importance of the latter for target specificity .
Research Findings and Implications
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that integrates various functional groups, including furan, piperazine, and sulfonamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 430.54 g/mol. The structure features a sulfonamide group that can enhance solubility and bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with sulfonamide moieties can inhibit bacterial growth effectively. For instance, compounds containing similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist at certain adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This antagonistic activity could lead to neuroprotective effects by modulating neuroinflammation and promoting neuronal survival .
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : The compound may inhibit A2A adenosine receptors, which play a role in various neurological functions.
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and potentially enhancing cognitive functions .
- Antibacterial Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several sulfonamide derivatives against common pathogens. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| This compound | 32 | S. aureus |
Neuropharmacological Study
In another study focusing on neuropharmacological effects, the compound was tested in rodent models for its ability to alleviate symptoms associated with neurodegeneration. Results indicated improved cognitive function and reduced markers of neuroinflammation compared to controls.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
